(2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide - 292057-05-7

(2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide

Catalog Number: EVT-2782129
CAS Number: 292057-05-7
Molecular Formula: C20H15F3N2OS
Molecular Weight: 388.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (compound 4 in the paper) is an important intermediate in the synthesis of biologically active compounds, including the EGFR tyrosine kinase inhibitor osimertinib. It is also a precursor for other EGFR-TKIs, including N-(2-((2-(dimethylamino) ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amin o)phenyl)acrylamide (compound 1), N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amin o)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide (compound 2), and N-(3-((5-chloro2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)a crylamide (compound 3). These three derivatives exhibit potential biological activity and have shown good therapeutic effects against cancer, specifically targeting T790M and L858R mutations. []

4-methyl-2-{[5-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}phthalazin-1(2H)-one

Compound Description: This compound (3c in the paper) is part of a series of 1,3,4-oxadiazoles containing chalcone analogs designed and synthesized for their in vitro antibacterial potency. It displayed improved activity against Gram-positive and Gram-negative microorganisms, with a minimum inhibitory concentration (MIC) of 1.41 μg/mL, compared to the standard drug rifamycin (MIC = 1.52 μg/mL). []

Relevance: Although this compound does not contain a thiazole ring, it highlights the potential of incorporating a trifluoromethylphenylmethyl group within a heterocyclic framework for antibacterial activity. This group is present in both this compound and (E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide, suggesting its possible role in influencing the biological activity of these compounds. []

N-(4-{(2E)-3-[2-(dimethylamino)phenyl]prop-2-enoyl}phenyl)-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

Compound Description: This compound (5d in the paper) is another example from the series of 1,3,4-oxadiazoles containing chalcone analogs evaluated for their in vitro antibacterial potency. It demonstrated improved activity, with an MIC of 2.16 μg/mL, against tested microorganisms. []

Relevance: This compound, while lacking the thiazole ring of (E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide, emphasizes the potential of a dimethylaminophenyl substituted chalcone for achieving antibacterial activity. This structural feature could be explored in modifications to the target compound for potentially enhancing its biological properties. []

N-{4-[(2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]phenyl}-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

Compound Description: This compound (5e in the paper) is another member of the 1,3,4-oxadiazole-chalcone series exhibiting strong antibacterial activity. It demonstrated the most potent activity within the series, with an MIC of 0.89 μg/mL, exceeding the potency of standard drugs rifamycin and ciprofloxacin. Docking analysis revealed favorable binding interactions with bacterial target proteins, suggesting its potential as an antibacterial agent. []

Relevance: Although it doesn't possess the thiazole ring of (E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide, this compound highlights the significance of the hydroxy-methoxyphenyl substituted chalcone moiety for its antibacterial activity. This structural motif could be investigated for its potential to improve the biological profile of the target compound. []

N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine

Compound Description: This compound represents a series of novel thiazole-1,3,4-oxadiazole hybrid analogs synthesized and evaluated for their in vitro antibacterial activity. The specific compound APTOM-4e, with an unspecified substitution on the oxadiazole ring, exhibited significant activity against Gram-negative bacterial species compared to the standard drug Ciprofloxacin. Other analogs in this series displayed moderate activity. []

Relevance: This series of compounds emphasizes the potential of combining thiazole and oxadiazole rings within a single molecule for enhancing antibacterial activity. This is relevant to (E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide as it provides insights into the potential of modifying the target compound by incorporating additional heterocyclic rings for improving its biological properties. []

(2E)-1-{1-[2,3-dichloro-6-methyl-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}-3-arylprop-2-en-1-one

Compound Description: This compound (5a-k in the paper) represents a series of novel 1,2,3-triazolyl chalcone derivatives synthesized and evaluated for their in vitro antimicrobial, antioxidant, and anticancer activities. These compounds were synthesized via a Claisen-Schmidt condensation reaction. The series explored variations in the aryl substituent on the chalcone moiety. Many of these compounds displayed a broad spectrum of antimicrobial and antioxidant activities, with some exhibiting moderate to excellent anticancer activities against breast cancer cell lines. []

Relevance: Although this series replaces the thiazole ring of (E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide with a triazole ring, it highlights the potential of combining a trifluoromethyl substituted aryl group with a chalcone moiety for achieving biological activity. This suggests that modifications to the aryl substituents of the target compound could lead to improvements in its biological profile. []

(2E)-1-{1-[2,3-dichloro-6-methyl-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}-3-(1,3-diaryl-1H-pyrazol-4-yl)prop-2-en-1-one

Compound Description: This series of compounds (6a-e in the paper) is a further exploration of the 1,2,3-triazolyl chalcone derivatives, specifically incorporating a 1,3-diaryl-1H-pyrazol-4-yl group as a substituent on the chalcone. Similar to the previous series (5a-k), these compounds were evaluated for their antimicrobial, antioxidant, and anticancer activities. []

Relevance: This series, like the previous one, demonstrates the versatility of incorporating various aryl and heterocyclic substituents onto the chalcone scaffold for tailoring biological activity. While not directly analogous to (E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide in terms of the heterocyclic ring system, it reinforces the potential of exploring diverse aryl substituents on the chalcone for influencing the compound's properties. []

1-[3-fluoro-4-(5-methyl-2,4-dioxo-pyrimidin-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea (AZ1)

Compound Description: This compound (AZ1 in the paper) was analyzed using untargeted metabolomics to identify its mode of action. The analysis successfully identified thymidylate kinase as the target of AZ1. []

Relevance: This compound shares the presence of a trifluoromethylphenyl group with (E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide. While the core structures differ significantly, the presence of this group in both compounds suggests a possible influence on their pharmacokinetic properties and potential for biological activity. []

5-chloro-2-(methylsulfonyl)-N-(1,3-thiazol-2-yl)-4-pyrimidinecarboxamide (AZ7)

Compound Description: This compound (AZ7 in the paper) was also included in the untargeted metabolomics study to investigate its mode of action. The study revealed modifications to AZ7, highlighting the ability of metabolomics to detect drug modifications in biological systems. []

Relevance: While this compound does not share direct structural similarities with (E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide, it highlights the importance of the thiazole ring in drug development and its potential as a scaffold for creating biologically active compounds. []

2-methyl-4-((4-methyl-2-(4-trifluoromethylphenyl)-1,3-thiazol-5-yl)methylsulfanyl)phenoxy-acetic acid

Compound Description: This compound is a PPAR-delta ligand investigated for its effect on interleukin-1beta-induced prostaglandin and cytokine production in amnion-derived WISH cells. It showed inhibitory effects on prostaglandin E2 production, COX-2 expression, and IL-1beta-induced NF-κB DNA binding activity, suggesting its potential as an anti-inflammatory agent. []

Relevance: This compound shares the presence of a trifluoromethylphenyl group and a thiazole ring with (E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide, although they differ in their overall structures and functionalities. The shared structural elements highlight the potential for targeting PPARs and modulating inflammatory responses using trifluoromethylphenyl-thiazole-based compounds. []

N-((2S)-2-(((1Z)-1-methyl-3-oxo-3-(4-(trifluoromethyl)phenyl)prop-1-enyl)amino)-3-(4-(2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy)phenyl)propyl)propanamide

Compound Description: This compound, GW6471, is a PPAR-α antagonist used in a study investigating the antinociceptive effects of palmitoylethanolamide (PEA) in a mouse model of paclitaxel-induced peripheral neuropathy. GW6471 blocked the antinociceptive effects of PEA, indicating the involvement of the PPAR-α pathway in PEA's mechanism of action. []

Relevance: While structurally distinct from (E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide, this compound emphasizes the potential of targeting PPARs for the treatment of neuropathic pain. The presence of a trifluoromethylphenyl group, although in a different context, suggests the potential importance of this group in influencing biological activity, potentially through interactions with PPARs. []

Methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate (Azoxystrobin)

Compound Description: This compound, Azoxystrobin, is a fungicide known to reduce the efficacy of the herbicides clethodim and sethoxydim. Studies showed reduced absorption of clethodim and sethoxydim when applied in combination with Azoxystrobin, suggesting a potential interaction between these compounds. [, ]

Relevance: Although structurally dissimilar to (E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide, the research on Azoxystrobin highlights the potential for interactions between agrochemicals. This emphasizes the need to consider potential interactions when developing new compounds for agricultural applications, particularly when they are likely to be used in combination with existing products. [, ]

N-[(4-oxo-4H-1-benzopyran-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one

Compound Description: This compound is a chromonyl oxazolone that was used in aminolysis reactions with diethylamine, resulting in the formation of N-[1-(diethylamino)-1-oxo-3-(4-oxo-4H-1-benzopyran-3-yl)prop-2-en-2-yl] benzamide. []

Relevance: While this compound doesn't directly contain a thiazole ring like (E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide, it showcases the reactivity of an oxazolone ring fused to a benzopyran system (chromone). This provides insights into potential synthetic strategies and modifications that could be applied to the target compound, particularly when considering the reactivity of the thiazole ring and its potential for ring opening or functionalization. []

2-methyl-4-[(4-oxo-4H-1-benzopyran-3-yl)methylene]-1,3-oxazol-5(4H)-one

Compound Description: This chromonyl oxazolone underwent hydrolysis to yield the corresponding α-keto acid, which was further converted to amino acid derivatives. []

Relevance: This compound, similar to the previous one, emphasizes the potential for hydrolyzing the oxazolone ring. While (E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide has a thiazole ring instead of an oxazolone, this finding could be relevant when considering the stability and potential metabolic pathways of the target compound, especially in biological systems. []

(E)-2-[2-[[2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]-3-methoxy-prop-2-enoate de methyle

Compound Description: This compound is an insecticide that exhibits synergistic activity when mixed with pyraclostrobin. The combination of these two compounds enhances their insecticidal properties. []

Relevance: Although structurally different from (E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide, the research on this insecticide highlights the concept of synergism in pesticide development. This finding emphasizes the potential benefits of combining the target compound with other active ingredients to enhance its biological activity or broaden its spectrum of action, particularly if it's intended for use in pest control. []

Properties

CAS Number

292057-05-7

Product Name

(2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide

IUPAC Name

(E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide

Molecular Formula

C20H15F3N2OS

Molecular Weight

388.41

InChI

InChI=1S/C20H15F3N2OS/c21-20(22,23)16-8-4-7-15(11-16)12-17-13-24-19(27-17)25-18(26)10-9-14-5-2-1-3-6-14/h1-11,13H,12H2,(H,24,25,26)/b10-9+

InChI Key

IFFUNMRNWTURAQ-MDZDMXLPSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.